Fmoc-Arg(Pbf)-OH

Catalog No.
S762663
CAS No.
154445-77-9
M.F
C34H40N4O7S
M. Wt
648.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Arg(Pbf)-OH

CAS Number

154445-77-9

Product Name

Fmoc-Arg(Pbf)-OH

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C34H40N4O7S

Molecular Weight

648.8 g/mol

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1

InChI Key

HNICLNKVURBTKV-NDEPHWFRSA-N

SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Fmoc-Arg(Pbf)-OH (Fmoc-L-Arginine(Pentoxybenzoyl)-OH) is a key building block used in Solid Phase Peptide Synthesis (SPPS) for incorporating the amino acid Arginine (Arg) into peptide sequences. SPPS is a powerful technique for efficiently synthesizing peptides, which are short chains of amino acids that play crucial roles in various biological processes [].

Advantages of Fmoc-Arg(Pbf)-OH in SPPS

Fmoc-Arg(Pbf)-OH is widely employed as the standard derivative for introducing Arginine during Fmoc-based SPPS [, ]. Here's why it's a preferred choice:

  • Pbf Protecting Group: Fmoc-Arg(Pbf)-OH features a Pbf (Pentoxybenzoyl) group as a temporary protecting group for the side chain of Arginine. This Pbf group offers several advantages. It can be selectively cleaved under moderate acidic conditions (typically using Trifluoroacetic acid or TFA) without affecting other commonly used protecting groups in peptide synthesis []. Additionally, the Pbf group exhibits significantly reduced tryptophan alkylation compared to other Arginine side-chain protecting groups, particularly in the absence of scavengers. This translates to improved yields of the desired peptide by minimizing unwanted side reactions.
  • Origin: Fmoc-Arg(Pbf)-OH is a synthetic derivative of the naturally occurring amino acid L-arginine. It is specifically designed for incorporation into peptides using the Fmoc/tert-Butyl (tBu) protecting group strategy in SPPS [].
  • Significance: Fmoc-Arg(Pbf)-OH serves as the standard building block for introducing the amino acid arginine (Arg) into peptide sequences during Fmoc-based SPPS []. This allows for the creation of various peptides containing arginine, which play crucial roles in biological processes.

Molecular Structure Analysis

Fmoc-Arg(Pbf)-OH consists of three main parts:

  • Fmoc (Fluorenylmethoxycarbonyl): This bulky group protects the alpha-amino (Nα) group of the arginine molecule. It is selectively removed during SPPS using mild basic conditions, allowing the next amino acid to be attached [].
  • L-Arginine: This is the core amino acid with a side chain containing a guanidinium group, which is positively charged at physiological pH. The guanidinium group plays a vital role in the function of many peptides.
  • Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): This group protects the side chain's guanidinium functionality of arginine. Pbf offers advantages like being efficiently removed under moderate acidic conditions (typically Trifluoroacetic acid, TFA) with minimal side reactions compared to other protecting groups for arginine.

Chemical Reactions Analysis

Synthesis

  • L-Arginine is reacted with Pbf chloride to introduce the Pbf protecting group on the guanidinium side chain.
  • The Nα-amino group of the protected arginine is then reacted with Fmoc-Cl (Fluorenylmethoxycarbonyl chloride) to form Fmoc-Arg(Pbf)-OH [].

Reactions in SPPS:

  • Coupling: During SPPS, Fmoc-Arg(Pbf)-OH is activated with coupling reagents and attached to a growing peptide chain on a solid support. The Fmoc group of the incoming amino acid is then removed using a mild base to allow for the next coupling cycle [].
  • Deprotection: After peptide synthesis is complete, the final cleavage from the solid support and removal of all protecting groups, including Pbf, is achieved using TFA.

Physical And Chemical Properties Analysis

  • Molecular Formula: C34H40N4O7S []
  • Molecular Weight: 648.78 g/mol
  • Appearance: White to off-white powder []
  • Melting Point: Not readily available due to decomposition at high temperatures.
  • Boiling Point: Not applicable due to decomposition at high temperatures.
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF) and methanol []. Insoluble in water.
  • Stability: Stable under dry conditions at room temperature. Light and moisture sensitive [].

Mechanism of Action (Not Applicable)

Fmoc-Arg(Pbf)-OH itself doesn't have a specific mechanism of action. It functions as a building block for creating peptides, which then exert their specific biological effects depending on their amino acid sequence.

  • Skin and Eye Irritation: Fmoc-Arg(Pbf)-OH can cause skin and eye irritation [].
  • Respiratory Irritation: Inhalation may cause respiratory irritation [].
  • Standard Safety Precautions: Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling Fmoc-Arg(Pbf)-OH.

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

154445-77-9

Dates

Modify: 2023-08-15
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

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